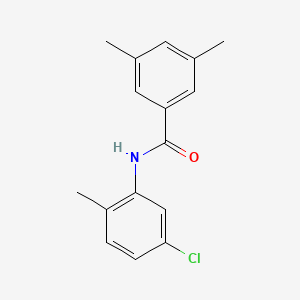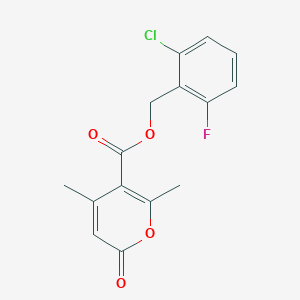
2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a synthetic organic compound that belongs to the class of benzyl esters This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl ring, along with a pyranone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate typically involves the esterification of 2-chloro-6-fluorobenzyl alcohol with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The benzyl alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Derivatives with different substituents on the benzyl ring.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
科学的研究の応用
2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
- 2-chloro-6-fluorobenzyl alcohol
- 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid
- 2-chloro-6-fluorobenzyl bromide
Uniqueness
2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the benzyl ring, along with the pyranone moiety, distinguishes it from other similar compounds and makes it a valuable compound for research and development.
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2,4-dimethyl-6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO4/c1-8-6-13(18)21-9(2)14(8)15(19)20-7-10-11(16)4-3-5-12(10)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSGQDAGMQPHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
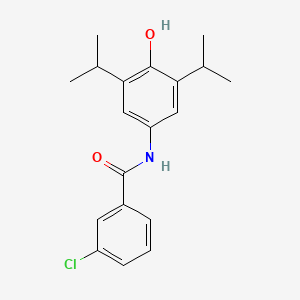
![3-[(2,5-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5842315.png)
![1-(3-chlorophenyl)-4-[1-(furan-2-carbonyl)piperidine-4-carbonyl]piperazine](/img/structure/B5842320.png)
![4'-[({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5842329.png)
![N-[(4-chlorophenyl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5842340.png)
![N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B5842341.png)
![3-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5842348.png)
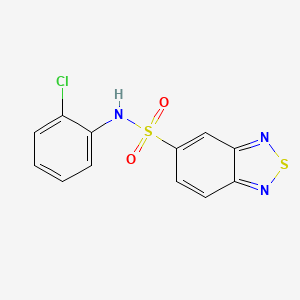
![N'-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide](/img/structure/B5842379.png)
![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)
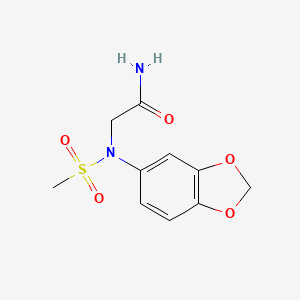
![N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5842388.png)
![N-(4-FLUOROPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA](/img/structure/B5842389.png)
